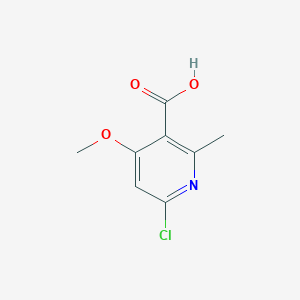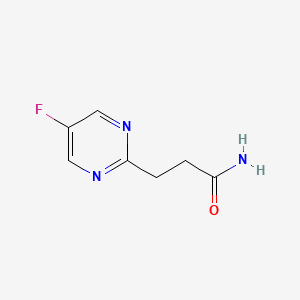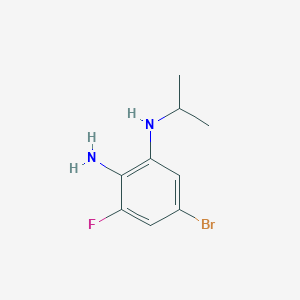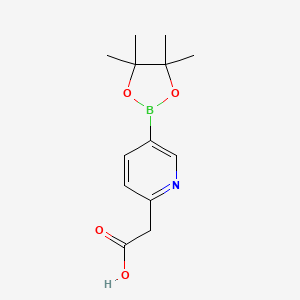
Methyl 2-amino-8-bromoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-8-bromoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-8-bromoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide. The esterification step can be achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-8-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and biaryl derivatives, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-8-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: Lacks the bromine and ester groups, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the amino and ester groups, affecting its solubility and interaction with biological targets.
Methyl 2-aminoquinoline-3-carboxylate: Similar structure but without the bromine atom, leading to different chemical properties.
Uniqueness
Methyl 2-amino-8-bromoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery .
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
methyl 2-amino-8-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)7-5-6-3-2-4-8(12)9(6)14-10(7)13/h2-5H,1H3,(H2,13,14) |
Clave InChI |
OOHWFQFUFLSGPX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)



![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)

![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
